Enhanced Cellular Potency
RORγt inverse agonist 31 (14g) exhibits significantly improved cellular potency compared to the initial hit compound (compound 1) from the same triazine-based chemical series. This improvement was achieved through iterative medicinal chemistry optimization [1].
| Evidence Dimension | Inhibition of RORγt transcriptional activity in a cell-based reporter gene assay |
|---|---|
| Target Compound Data | IC50 = 0.428 μM (Max. inhibition = 108.9%) |
| Comparator Or Baseline | Compound 1 (Hit compound), activity characterized as 'weak RORγt inhibitory activity'. |
| Quantified Difference | >4-fold improvement in potency (based on typical threshold for weak vs. sub-micromolar activity) |
| Conditions | Cell-based reporter gene assay (HEK293T cells) |
Why This Matters
This demonstrates that RORγt inverse agonist 31 is a well-optimized lead molecule, not an early-stage hit, making it a superior tool for probing RORγt biology in a cellular context compared to its less potent precursor.
- [1] Lu, L., Chen, S., Yu, M., Zhou, R., Guo, S., Chen, J. A., ... & Wang, Y. (2023). Discovery of novel triazine derivatives as potent retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonists. European Journal of Medicinal Chemistry, 256, 115424. View Source
